(4,5-Dichlorothiophen-2-yl)methanol
Description
(4,5-Dichlorothiophen-2-yl)methanol is a chlorinated thiophene derivative featuring a methanol substituent at the 2-position of the heterocyclic ring. Thiophene-based compounds are widely studied in medicinal chemistry and materials science due to their electronic properties and biological activity. The dichloro substitution at the 4- and 5-positions enhances the compound’s lipophilicity and may influence its reactivity or interaction with biological targets.
Properties
Molecular Formula |
C5H4Cl2OS |
|---|---|
Molecular Weight |
183.05 g/mol |
IUPAC Name |
(4,5-dichlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4Cl2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
InChI Key |
JIQFEUHQAUGQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (4,5-Dichlorothiophen-2-yl)methanol can be contextualized by comparing it to three related compounds from and other thiophene derivatives:
Table 1: Structural and Functional Comparison

*Estimated based on molecular formula (C₅H₄Cl₂OS).
Key Findings:
Substituent Effects: The methanol group in this compound contrasts with the acetamide and thiazole groups in compound 17, which are critical for kinase activation .
Functional Applications: Compound 17 and 18 are part of a kinase activator library, suggesting that this compound could be explored in similar biochemical assays, though its methanol group may limit membrane permeability compared to acetamide derivatives. The BODIPY-CN alcohol (4) highlights how hydroxyl groups in aromatic systems (e.g., methanol in thiophene) can be leveraged for fluorescence-based applications, though this requires conjugation with fluorophores .
The polar methanol group may improve aqueous solubility relative to halogenated thiophenes lacking hydrophilic substituents.
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